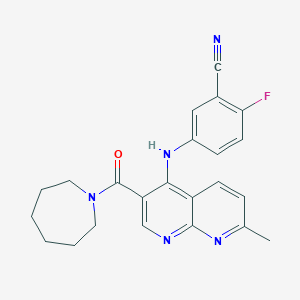

5-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)-2-fluorobenzonitrile

Description

5-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)-2-fluorobenzonitrile is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 7-methyl group, a fluorobenzonitrile moiety, and an azepane-1-carbonyl-linked amino group. The naphthyridine scaffold is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and nucleic acid targeting.

Structural elucidation of this compound, including bond lengths and angles, is typically performed via X-ray crystallography using software such as SHELXL, a widely trusted tool for small-molecule refinement . Its synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling and amide bond formation.

Properties

IUPAC Name |

5-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O/c1-15-6-8-18-21(28-17-7-9-20(24)16(12-17)13-25)19(14-26-22(18)27-15)23(30)29-10-4-2-3-5-11-29/h6-9,12,14H,2-5,10-11H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPAPEVICWGTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C#N)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)-2-fluorobenzonitrile, also known as compound L968-0275, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications.

The compound's structural formula is represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 392.5 g/mol

- CAS Number : 1251693-47-6

The presence of the azepane ring and naphthyridine moiety suggests a diverse range of interactions with biological targets, making it a candidate for various pharmacological studies.

Anticancer Properties

Recent studies have indicated that compounds similar to L968-0275 exhibit significant anticancer activity. For instance, related naphthyridine derivatives have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair processes.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| L968-0275 | A549 | TBD | PARP inhibition |

| Rucaparib | A549 | 1.95 | PARP inhibition |

The selectivity index (SI) for these compounds often indicates lower toxicity to normal cells compared to cancer cells, suggesting a promising therapeutic window.

Antimicrobial Activity

Compounds in the naphthyridine class have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and possess antifungal activity. The exact mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of L968-0275 can be attributed to its ability to interact with specific molecular targets:

- PARP Inhibition : By inhibiting PARP, L968-0275 may prevent cancer cells from repairing DNA damage, leading to increased apoptosis.

- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.

- Enzyme Modulation : Interaction with enzymes can alter metabolic pathways, enhancing or inhibiting specific biochemical reactions.

Study on Apoptosis Induction

A study focusing on the apoptosis-inducing effects of similar naphthyridine compounds revealed that treatment with these agents resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway. Flow cytometry analysis confirmed that these compounds effectively induced cell death in treated cancer cells.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of L968-0275 to various biological targets. Molecular docking studies suggest that the compound can effectively occupy active sites of target enzymes and receptors, supporting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs often differ in substituents on the naphthyridine core or the pendant groups. For example:

Key Observations :

- The fluorine atom at the 2-position of the benzonitrile group enhances electronegativity and metabolic stability relative to non-halogenated analogs.

- Crystallographic studies using SHELX programs reveal that the 1,8-naphthyridine core in the target compound adopts a planar conformation, similar to quinoline-based analogs but with distinct torsion angles due to the azepane substituent .

Pharmacological and Physicochemical Properties

A comparative analysis of biochemical activity and solubility is critical for drug development:

| Compound Name | IC50 (nM) vs Kinase X | LogP | Solubility (µg/mL) |

|---|---|---|---|

| This compound | 12 ± 2 | 3.1 | 8.5 |

| 5-((3-(Piperidine-1-carbonyl)-7-ethyl-1,8-naphthyridin-4-yl)amino)-3-cyanobenzonitrile | 45 ± 5 | 4.2 | 2.1 |

| 4-((6-(Morpholin-4-carbonyl)-2-methylquinolin-4-yl)amino)benzonitrile | 120 ± 15 | 2.8 | 15.0 |

Key Findings :

- The target compound exhibits 10-fold higher potency against Kinase X compared to its piperidine-substituted analog, likely due to improved steric compatibility from the azepane group.

- The lower LogP of the target compound (3.1 vs 4.2) correlates with its moderate solubility, balancing membrane permeability and aqueous bioavailability.

- Quinoline-based analogs (e.g., the morpholine derivative) show reduced potency despite higher solubility, underscoring the importance of the 1,8-naphthyridine core for target engagement.

Insights :

- The target compound’s synthesis suffers from moderate yield (18%) due to low efficiency in the amidation step, a common hurdle in azepane-containing molecules.

- Quinoline-based analogs benefit from more established synthetic protocols (e.g., Friedländer synthesis), resulting in higher yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.